1,2-Bis(trimethylsilyloxy)cyclobutene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Functionalized Decalins:

BTMSB serves as a key starting material for the synthesis of functionalized decalins, which are bicyclic structures with two six-membered rings fused together. These decalins are essential building blocks for various natural products, including sesquiterpenes and diterpenes, which play crucial roles in biological processes. Studies have demonstrated BTMSB's effectiveness in constructing these complex molecules through a series of chemical reactions. Source: Sigma-Aldrich product page, "1,2-Bis(trimethylsiloxy)cyclobutene":

Synthesis of Bicyclic Diones:

BTMSB can be employed in the synthesis of angularly substituted bicyclo[4.3.0]nona-2,5-diones and bicyclo[4.4.0]deca-2,5-diones. These bicyclic compounds possess unique chemical properties and find applications in various fields, including medicinal chemistry and materials science. Research has explored BTMSB's reactivity for the efficient preparation of these specific diones. Source: Sigma-Aldrich product page, "1,2-Bis(trimethylsiloxy)cyclobutene":

Synthesis of Steroid Derivatives:

BTMSB has shown potential in the synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one, a crucial intermediate in the preparation of various steroid derivatives. Steroids are a class of organic compounds with diverse biological functions, and their derivatives are often explored for their potential therapeutic applications. Studies have investigated BTMSB's role in constructing this specific steroid intermediate. Source: Sigma-Aldrich product page, "1,2-Bis(trimethylsiloxy)cyclobutene":

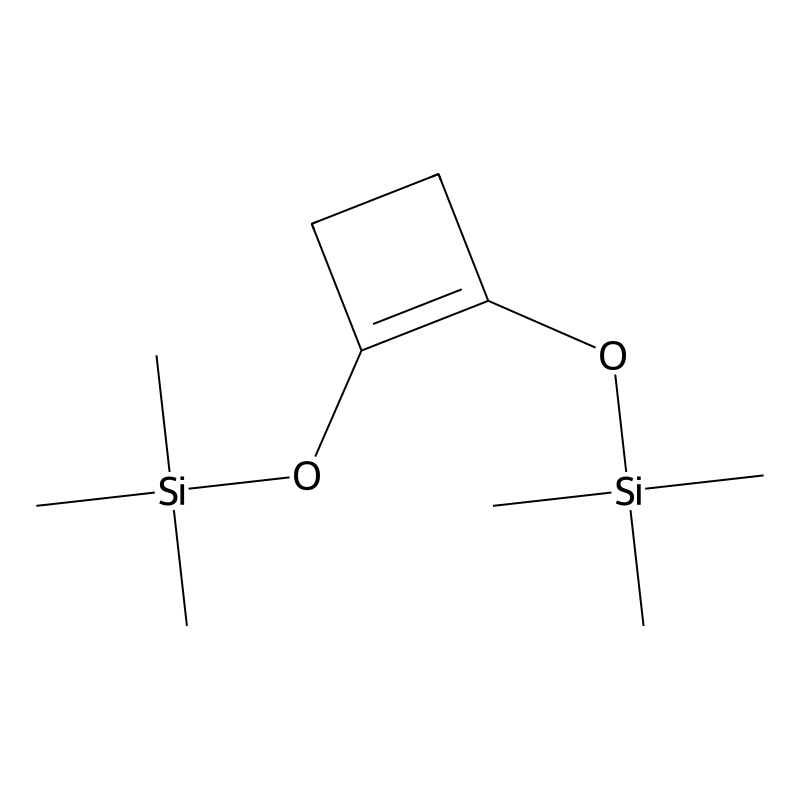

1,2-Bis(trimethylsilyloxy)cyclobutene is a cyclic organic compound characterized by the presence of two trimethylsilyloxy groups attached to a cyclobutene ring. Its molecular formula is C₁₀H₂₂O₂Si₂, and it features a unique structure that contributes to its reactivity and versatility in organic synthesis. The compound exhibits interesting properties due to the presence of silicon atoms, which enhance its stability and reactivity compared to other similar compounds.

- Aldol Condensation: The compound can undergo aldol condensation reactions with carbonyl compounds, leading to the formation of β-hydroxy carbonyl compounds .

- Photocycloaddition: It is utilized in photocycloaddition reactions with 2-cyclohexenones, contributing to the synthesis of more complex organic structures .

- Lewis Acid Catalysis: The compound reacts with aromatic ketones in the presence of Lewis acids like boron trifluoride diethyl etherate, facilitating the formation of new carbon-carbon bonds .

- Halogenation: It can react with bromine to yield cyclobutanedione, showcasing its potential for halogenation reactions .

While specific biological activities of 1,2-bis(trimethylsilyloxy)cyclobutene are not extensively documented, compounds with similar structures often exhibit interesting biological properties. Research indicates that silicon-containing compounds can influence biological systems through various mechanisms, including enzyme modulation and interaction with cellular membranes . Further studies are needed to elucidate the specific biological effects of this compound.

Several methods have been developed for synthesizing 1,2-bis(trimethylsilyloxy)cyclobutene:

- Direct Synthesis from Cyclobutene: The compound can be synthesized by reacting cyclobutene with trimethylsilyl chloride in the presence of a base, leading to the formation of the desired silyloxy groups.

- Cascade Reactions: It can also be produced through cascade reactions involving acetal or ketal derivatives and allylsilanes, which yield complex products that include 1,2-bis(trimethylsilyloxy)cyclobutene as intermediates .

1,2-Bis(trimethylsilyloxy)cyclobutene finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Material Science: Its unique properties make it suitable for developing novel materials with enhanced thermal and mechanical stability.

- Pharmaceutical Chemistry: The compound may be explored for its potential use in drug development due to its reactivity and ability to form diverse derivatives.

Interaction studies involving 1,2-bis(trimethylsilyloxy)cyclobutene primarily focus on its reactivity with other chemical species. Research indicates that it can form stable complexes with Lewis acids and participate in electrophilic addition reactions. These interactions are crucial for understanding its role in synthetic pathways and optimizing reaction conditions for desired outcomes .

Several compounds share structural similarities with 1,2-bis(trimethylsilyloxy)cyclobutene. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Bis(trimethylsilyloxy)cyclobutene | Cyclic | Contains two trimethylsilyloxy groups enhancing stability and reactivity. |

| 1,2-Bis(trimethylsiloxy)cyclopentene | Cyclic | Similar silyloxy groups but larger ring structure; different reactivity patterns. |

| Trimethylsilyl ether | Linear | Lacks cyclic structure; primarily used as protecting group in synthesis. |

| 1,3-Dimethyl-2-siloxycyclopropane | Cyclic | Smaller ring; different electronic properties due to ring strain. |

The presence of two trimethylsilyloxy groups in 1,2-bis(trimethylsilyloxy)cyclobutene distinguishes it from these similar compounds by enhancing its reactivity and stability under various conditions. This unique combination allows for a broader range of applications in organic synthesis compared to its analogues.

The development of 1,2-Bis(trimethylsilyloxy)cyclobutene emerged from innovations in the acyloin condensation reaction, a fundamental transformation in organic synthesis. The traditional acyloin condensation, first reported in the early 20th century, involves the reductive coupling of two carboxylic esters using metallic sodium to yield α-hydroxyketones (acyloins). However, the classical method suffered from several limitations, including low yields and side reactions.

A significant breakthrough came with the introduction of trimethylsilyl chloride as a trapping agent in the acyloin condensation. This modification, known as Rühlmann's technique, dramatically improved the reaction efficiency by capturing the intermediate enediolate dianion as a bis(silyl) enol ether. This approach not only increased yields but also prevented competing reactions like the Dieckmann condensation.

The synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene specifically involves the intramolecular acyloin condensation of diethyl succinate. Under carefully controlled conditions using sodium metal in an aprotic solvent like toluene, with trimethylchlorosilane as the trapping agent, the reaction proceeds through a series of electron transfers and coupling steps to form the desired four-membered ring structure. This method, refined over decades, now allows for the efficient preparation of this valuable synthetic intermediate on both laboratory and industrial scales.

Early synthetic procedures, documented in resources like "Organic Syntheses," established the fundamental methodology that continues to guide current production methods. The reaction is typically conducted under stringent anhydrous conditions and an inert atmosphere, as even trace amounts of oxygen or moisture can significantly impact the reaction pathway and reduce yields.

Strategic Importance in Synthetic Organic Chemistry

1,2-Bis(trimethylsilyloxy)cyclobutene occupies a strategic position in synthetic organic chemistry due to its unique structural features and versatile reactivity patterns. As a masked form of cyclobutene-1,2-dione, it provides a stable yet reactive platform for diverse transformations while avoiding the handling challenges associated with the highly reactive diketone.

The compound's importance stems from several key attributes:

Building Block for Complex Structures: It serves as a valuable four-carbon synthon for constructing complex molecular frameworks, including polycyclic systems found in natural products.

Controlled Reactivity: The trimethylsiloxy groups modulate the reactivity of the cyclobutene core, allowing for selective transformations under various conditions.

Stereochemical Control: Reactions involving this compound often proceed with high levels of stereoselectivity, enabling the construction of stereodefined centers in target molecules.

Versatility in Transformations: It participates in a wide range of reactions including photocycloadditions, Aldol condensations, and cyclobutane ring-opening processes.

The compound has proven particularly valuable in the total synthesis of terpenes and other natural products. Research has demonstrated its utility in constructing functionalized decalins required for the total synthesis of various sesquiterpenes and diterpenes, as well as angularly substituted bicyclo[4.3.0]nona-2,5-diones and bicyclo[4.4.0]deca-2,5-diones. These structural motifs are commonly found in bioactive natural products, underscoring the compound's significance in accessing medicinally relevant molecules.

In particular, the photoaddition chemistry of 1,2-Bis(trimethylsilyloxy)cyclobutene has emerged as a powerful tool for rapidly increasing molecular complexity. This approach enables the stereocontrolled total synthesis of various sesquiterpenes and diterpenes, offering efficient access to these structurally complex and biologically important natural product classes.

Role as a Reactive Intermediate in Complex Molecular Frameworks

1,2-Bis(trimethylsilyloxy)cyclobutene functions as a crucial reactive intermediate in the construction of complex molecular frameworks, serving as a versatile platform for diverse synthetic transformations. Its reactivity profile is defined by several key features that make it particularly valuable for building intricate molecular architectures.

The compound exhibits a distinctive pattern of reactivity, participating in various transformations that leverage the inherent strain and electronic properties of the four-membered ring:

Photocycloaddition Reactions: 1,2-Bis(trimethylsilyloxy)cyclobutene undergoes photochemical [2+2] cycloadditions with various olefins, particularly with 2-cyclohexenones, to generate complex bicyclic systems with high stereoselectivity. These reactions provide rapid access to fused ring systems commonly found in natural products.

Aldol Condensations: The compound readily participates in Aldol condensation reactions with carbonyl compounds, offering a route to functionalized cyclobutane derivatives that can serve as intermediates in complex molecule synthesis.

Ring-Opening Transformations: The strained four-membered ring can undergo strategic ring-opening reactions, providing access to functionalized acyclic systems that can be further elaborated into target structures.

Bromination: Reaction with bromine leads to cyclobutanedione, unmasking the protected diketone functionality for subsequent transformations.

In specific synthetic applications, 1,2-Bis(trimethylsilyloxy)cyclobutene has proven particularly valuable for constructing complex bicyclic and polycyclic frameworks. For instance, it has been employed in the synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one, demonstrating its utility in steroid synthesis. Additionally, its role in the preparation of serine and threonine β-lactones as inhibitors of hepatitis A virus 3C cysteine proteinase highlights its relevance to medicinal chemistry and drug discovery efforts.

The compound's stability compared to the parent cyclobutene-1,2-dione, combined with its controlled reactivity, makes it an ideal vehicle for introducing the cyclobutene scaffold into complex synthetic intermediates. This balance of stability and reactivity has established 1,2-Bis(trimethylsilyloxy)cyclobutene as an essential tool in the synthetic chemist's arsenal for accessing architecturally complex molecular frameworks.

Acyloin Condensation Pathways

The acyloin condensation represents the primary synthetic route for preparing 1,2-bis(trimethylsilyloxy)cyclobutene from diethyl succinate [1] [5]. This reductive coupling reaction utilizes impure metallic sodium to yield α-hydroxyketone derivatives, known as acyloins [9]. The reaction mechanism proceeds through a radical pathway where sodium initially reacts with the ester to generate radical anion species that subsequently dimerize to form dianion intermediates [13].

The use of chlorotrimethylsilane as a trapping agent fundamentally transforms the traditional acyloin condensation by preventing unwanted base-catalyzed side reactions and improving overall yields [18]. The bis(trimethylsilyloxy)olefin products are typically easier to store than free acyloins and can be readily purified by redistillation [18]. The reaction proceeds through the formation of bis(trimethylsilyloxy)cyclobutene intermediates that can be subsequently converted to various derivatives [18].

Sodium-Mediated Synthetic Approaches

The sodium-mediated synthesis constitutes the most widely employed method for preparing 1,2-bis(trimethylsilyloxy)cyclobutene [1] [5]. Method 1 employs freshly cut sodium (9.6-9.8 g, 0.4 g-atom) dispersed in 250-300 mL of dry toluene or equivalent high-boiling solvent [18]. The sodium is brought to gentle reflux and operated at full speed until completely dispersed, forming a fine dispersion essential for optimal reaction performance [18].

A mixture containing 17.4 g (0.100 mole) of diethyl succinate and 45-50 g (0.4 mole) of chlorotrimethylsilane in 125 mL of solvent is added over 1-3 hours [18]. The reaction exhibits exothermic behavior with the appearance of a characteristic dark purple precipitate within minutes, indicating satisfactory reduction conditions [18]. Following five hours of additional stirring, the reaction mixture is cooled and filtered through a coarse sintered-disk funnel under nitrogen atmosphere [18].

The product isolation involves solvent evaporation and distillation under reduced pressure, yielding 18 g (78%) of 1,2-bis(trimethylsilyloxy)cyclobutene at 82-86°C (10 mmHg) as a colorless liquid with refractive index n²⁵ᴰ 1.4331 [18]. Yields consistently range from 65-86% across multiple runs, with an average yield of 78% [18].

| Method | Sodium Amount (g-atom) | Potassium Amount (g-atom) | Solvent | Temperature | Reaction Time (hours) | Yield Range (%) | Average Yield (%) |

|---|---|---|---|---|---|---|---|

| Method 1 (Na only) | 0.4 | 0.0 | Toluene/Ether | Reflux | 5 | 65-86 | 78 |

| Method 2 (Na-K alloy) | 0.2 | 0.2 | Anhydrous ether | Room temp | 4-6 | 60-70 (78-93) | 75 |

| Modified toluene-ether | 0.4 | 0.0 | Toluene-ether mix | Reflux | 14 | 77-86 | 82 |

Sodium-Potassium Alloy Methodologies

The sodium-potassium alloy approach represents an alternative methodology that often provides cleaner products and potentially higher yields [18]. Method 2 utilizes 4.8-5.0 g (0.2 g-atom) of clean sodium and 8.0-8.2 g (0.2 g-atom) of clean potassium [18]. The metals are heated with a heat gun to form the low-melting alloy, followed by addition of 300-350 mL of anhydrous ether from a freshly opened container [18].

The alloy is dispersed at full stirrer speed, then reduced for the remainder of the reaction [18]. A mixture of 17.4 g (0.100 mole) of diethyl succinate, 44 g (0.41 mole) of chlorotrimethylsilane, and 125 mL of anhydrous ether is added at a controlled rate to maintain reaction control [18]. The characteristic purple mixture is stirred for an additional 4-6 hours before filtration and washing under nitrogen atmosphere [18].

Product isolation follows identical distillation procedures, collecting material at 82-86°C (10 mmHg) as a colorless liquid yielding 13.8-16.1 g (60-70%) with refractive index n²⁵ᴰ 1.4323-1.4330 [18]. While the checkers obtained yields of 60-70%, the submitters reported substantially higher yields of 78-93% with the sodium-potassium alloy method [18]. The alloy method generally produces cleaner products compared to sodium-only procedures [18].

Optimization of Reaction Parameters and Yield Enhancement

Reaction parameter optimization plays a crucial role in maximizing yields and product quality [18]. Temperature control emerges as a critical factor, with reflux conditions (approximately 110°C for toluene) providing optimal metal dispersion and reaction efficiency [18]. The reaction can alternatively be conducted at room temperature when all dispersing solvent is replaced by ether, though reflux conditions generally provide more consistent results [18].

| Parameter | Optimal Range | Critical Notes |

|---|---|---|

| Chlorotrimethylsilane Amount (moles) | 0.4 | Excess required for trapping |

| Addition Time (hours) | 1-3 | Slow addition prevents exotherm |

| Reaction Temperature | Reflux (110°C) | Maintains sodium dispersion |

| Post-addition Time (hours) | 4-6 | Ensures complete reaction |

| Stirring Speed | Variable (high for dispersion) | Fine dispersion essential |

Stirrer selection significantly impacts reaction success, with specialized equipment capable of forming fine metal dispersions being essential [18]. The use of high-speed stirring during metal dispersion followed by reduced speed during substrate addition prevents excessive exothermic conditions while maintaining adequate mixing [18]. Solvent selection affects both metal dispersion quality and reaction temperature, with toluene being preferred for its high boiling point and effectiveness in sodium dispersion [18].

The modification involving toluene dispersion followed by ether addition has proven particularly effective, providing yields of 77-86% with enhanced reproducibility [18]. This procedure uses refluxing toluene (90 mL) for initial dispersion, adds anhydrous ether (250 mL) without toluene removal, and employs additional ether (120 mL) for substrate addition, followed by 14 hours of reflux heating [18].

| Synthesis Method | Typical Yield (%) | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Standard Acyloin (no Chlorotrimethylsilane) | 30-50 | 30-50 | Simple procedure | Low yields, side reactions |

| Sodium + Chlorotrimethylsilane (Method 1) | 78 | 65-86 | High reproducibility | Requires careful metal handling |

| Na-K alloy + Chlorotrimethylsilane (Method 2) | 75 | 60-93 | Cleaner product | Safety concerns with alloy |

| Modified procedure (toluene-ether) | 82 | 77-86 | Consistent high yields | Longer reaction time |

| High dilution conditions | 68 | 48-85 | Large ring formation | Lower yields for 4-membered rings |

Nitrogen Protection Strategies During Synthesis

Nitrogen protection constitutes an absolutely critical aspect of successful 1,2-bis(trimethylsilyloxy)cyclobutene synthesis [18]. The reaction must be maintained under an oxygen-free, nitrogen atmosphere throughout the entire procedure, as even trace amounts of oxygen significantly reduce yields [18]. Nitrogen protection serves multiple functions including prevention of sodium oxidation, maintenance of anhydrous conditions, and elimination of oxygen-catalyzed side reactions [9].

The nitrogen atmosphere is established by thoroughly flushing the reaction apparatus for extended periods before introducing reagents [18]. All subsequent operations, including filtration and product isolation, must be conducted under nitrogen protection to prevent moisture contamination and oxidation [18]. The submitters routinely employ nitrogen dry-boxes for cutting, cleaning, and weighing alkali metals, while alternative approaches use dry toluene overlay for metal handling [18].

Moisture exclusion represents another critical aspect of nitrogen protection strategies [35]. All solvents must be rigorously dried and stored under nitrogen, with molecular sieves or calcium hydride distillation being preferred methods [18]. The reaction vessel and all glassware require thorough drying and nitrogen purging before use [18]. Chlorotrimethylsilane and product compounds are particularly moisture-sensitive, necessitating storage and handling under inert atmosphere conditions [18].

| Temperature (°C) | Solvent Condition | Metal Dispersion | Reaction Time (hours) | Yield Quality | Side Reactions |

|---|---|---|---|---|---|

| Room temperature | Ether only | Poor | 12-24 | Variable | Minimal |

| 80-90 | Toluene | Good | 6-8 | Good | Low |

| 100-110 | Toluene | Excellent | 4-6 | Excellent | Low |

| 110 (reflux) | Toluene/Xylene | Excellent | 4-6 | Excellent | Low |

| >110 | Xylene | Good | 3-5 | Reduced | Increased |

Scale-up Considerations for Laboratory and Industrial Applications

Scale-up considerations for 1,2-bis(trimethylsilyloxy)cyclobutene synthesis present unique challenges related to heat management, mixing efficiency, and material handling [18]. Laboratory-scale procedures have been successfully applied to prepare quantities ranging from 0.1 mole to larger scales, though specific modifications become necessary as scale increases [18]. The exothermic nature of the reaction requires careful thermal management during scale-up operations [18].

Continuous flow methodologies represent promising approaches for industrial applications [40] [42]. Recent developments in flow chemistry have demonstrated successful scale-up of cyclobutene synthesis with improved safety profiles and enhanced reproducibility [40]. Flow systems enable better temperature control and more precise reagent addition, potentially addressing many challenges associated with batch scale-up [42].

The pilot plant infrastructure for cyclobutene production requires specialized equipment capable of handling alkali metals and maintaining strict anhydrous conditions [43]. Industrial-scale operations necessitate comprehensive engineering controls for metal dispersion, heat removal, and product isolation under inert atmosphere conditions [41]. Process modeling and techno-economic assessment become critical factors in determining commercial viability of large-scale production [41].

Material handling considerations include pyrophoric residue management, solvent recovery systems, and product purification at scale [18]. The disposal of excess alkali metals and associated residues requires specialized protocols due to their pyrophoric nature [18]. Distillation equipment must be sized appropriately for large-scale product purification while maintaining product quality specifications [18].

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 230.45 g/mol | C₁₀H₂₂O₂Si₂ |

| Boiling Point | 82-86°C (10 mmHg) | Reduced pressure |

| Refractive Index (n²⁵ᴰ) | 1.4322-1.4338 | 25°C |

| Density (20°C) | 0.89 g/cm³ | 20°C/20°C |

| Appearance | Colorless to pale yellow liquid | Freshly distilled |

| Solubility | Soluble in hydrocarbons and ethers | Anhydrous conditions |

| Stability | Stable for years in tightly capped bottles | Moisture-free storage |

1,2-Bis(trimethylsilyloxy)cyclobutene undergoes electrocyclic ring opening through a conrotatory 4π-electron system mechanism under thermal conditions. The reaction follows the Woodward-Hoffmann rules, where the two terminal carbons of the breaking sigma bond rotate in the same direction to maintain orbital symmetry [1]. This process typically occurs at temperatures between 80-150°C with activation energies ranging from 12-16 kcal/mol [2] [3].

The electrocyclic ring opening mechanism involves the conversion of the cyclobutene ring system to a 1,3-butadiene derivative through a concerted process. Under thermal conditions, the highest occupied molecular orbital (HOMO) dictates a conrotatory pathway, while photochemical conditions lead to a disrotatory mechanism [2] [1]. The presence of trimethylsilyloxy substituents significantly influences the reaction stereochemistry and activation barrier.

Experimental studies have demonstrated that the ring opening reaction can be initiated by heating or through photochemical activation [3] [4]. The thermal electrocyclic ring opening of 1,2-bis(trimethylsilyloxy)cyclobutene has been utilized in the synthesis of functionalized dienes, which serve as precursors for subsequent Diels-Alder reactions [5]. The reaction mechanism involves the formation of a transient 1,3-butadiene-1,4-diol bis(trimethylsilyl ether) intermediate, which can be trapped or further transformed depending on reaction conditions [6].

Lewis Acid-Mediated Transformations

Lewis acid-mediated transformations of 1,2-bis(trimethylsilyloxy)cyclobutene represent one of the most synthetically valuable reaction pathways. Boron trifluoride etherate (BF₃·Et₂O) is the most commonly employed Lewis acid catalyst, typically used in 10 equivalent amounts at temperatures ranging from room temperature to 80°C [7] [8] [9].

The mechanism involves initial coordination of the Lewis acid to the trimethylsilyloxy groups, followed by nucleophilic attack by carbonyl-containing substrates such as ketones, aldehydes, or acetals [7] [10]. This process generates cyclobutanone intermediates through what is essentially a Mukaiyama-type aldol reaction [11] [12]. The resulting cyclobutanone derivatives can undergo subsequent rearrangement reactions to form five-membered ring systems.

Titanium tetrachloride (TiCl₄) has been shown to be particularly effective with aldehydes and aliphatic acetals, providing moderate to good yields (40-80%) under controlled conditions [10] [13]. Trimethylsilyl triflate (TMS-OTf) offers superior selectivity when used in catalytic amounts (0.2-0.4 equivalents) at lower temperatures (-40°C to room temperature) [14] [15].

The stereochemical outcome of these transformations is highly dependent on the nature of the Lewis acid and substrate. For cyclic substrates, X-ray crystallographic analysis has revealed that the cyclobutanone derivative typically results from equatorial nucleophilic addition onto the carbonyl group of the substrate [12].

Nucleophilic Addition Reactions

Nucleophilic addition reactions of 1,2-bis(trimethylsilyloxy)cyclobutene with nitrogen-containing nucleophiles have been extensively studied. The reaction with benzyl carbamate under acidic conditions (1M HCl in diethyl ether) at reflux temperatures provides 2-aminocyclobutanone derivatives in good yields (60-81%) [16] [17].

Tosyl amides demonstrate exceptional reactivity, affording cyclobutanone adducts in high yields (80-90%) with excellent regioselectivity [16]. The reaction mechanism involves protonation of the cyclobutene system followed by nucleophilic attack at the electrophilic carbon center. The stereochemistry of the resulting products is well-defined, with the nucleophile approaching from the less hindered face of the cyclobutene ring.

Secondary amines react under neutral conditions to provide N,N-disubstituted 2-aminocyclobutanones in good yields (65-85%) [16]. This reaction pathway does not require acidic activation, suggesting a different mechanistic pathway involving direct nucleophilic attack on the electron-deficient cyclobutene system.

Aniline derivatives show significantly lower reactivity, particularly under acidic conditions where protonation of the aniline nitrogen reduces its nucleophilicity [16]. The exception is 4-cyanoaniline, which maintains sufficient nucleophilicity due to the electron-withdrawing cyano group, providing cyclobutanone adducts in moderate yields (26%).

Skeletal Rearrangement Processes

Skeletal rearrangement of 1,2-bis(trimethylsilyloxy)cyclobutene derivatives represents a key transformation pathway leading to cyclopentanedione products. The rearrangement typically occurs through a semi-pinacol mechanism catalyzed by trifluoroacetic acid or Amberlyst-15 resin [7] [18] [13].

The mechanism involves initial formation of a cyclobutanone intermediate through Lewis acid-mediated reaction with a carbonyl substrate. This intermediate then undergoes a 1,2-carbon shift with simultaneous ring expansion to form a five-membered ring system. The driving force for this rearrangement is the relief of ring strain in the four-membered ring and the formation of a more stable five-membered ring structure [19] [20].

Experimental observations indicate that the rate of rearrangement is highly dependent on the nature of the substrate. Products derived from ketals rearrange most rapidly, while those from ketones show greater reluctance to undergo rearrangement [12]. The rearrangement of adducts from unsaturated acetals provides complex results due to competing reaction pathways [12].

The stereochemical outcome of the rearrangement process depends on the initial stereochemistry of the cyclobutanone intermediate. With acetals, stereochemical preferences in the initial Mukaiyama-like aldol step are preserved in the final cyclopentanedione products [11]. However, with ketones, equilibration of the initial cyclobutanone compounds can result in different stereochemical outcomes.

Thermal and Catalytic Stability Parameters

The thermal and catalytic stability of 1,2-bis(trimethylsilyloxy)cyclobutene is critical for its practical applications in synthetic chemistry. The compound demonstrates moderate thermal stability under ambient conditions, with decomposition temperatures typically ranging from 100-150°C depending on the environment [21] [22].

Under moisture exposure, the compound shows limited hydrolytic stability with a half-life of 2-6 hours at room temperature. The primary decomposition products include silanols and cyclobutanedione derivatives formed through hydrolysis of the trimethylsilyl protecting groups [21]. This moisture sensitivity necessitates storage under inert atmosphere conditions with protection from humidity.

Oxidative stability is compromised in the presence of strong oxidizing agents, with decomposition occurring at temperatures as low as 60°C. The mechanism involves oxidation of the silyl groups and subsequent ring opening, leading to the formation of siloxides and ketone products [23]. The half-life under oxidative conditions ranges from 1-4 hours depending on the strength of the oxidizing agent.

Storage stability is excellent when the compound is maintained under inert atmosphere at temperatures below 15°C. Under these conditions, the compound can be stored for months without significant decomposition [24] [21] [25]. The recommended storage conditions include protection from moisture, light, and oxidizing agents.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant